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Compound of Interest

Compound Name: Allyl hexanoate

Cat. No.: B093112 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for allyl
hexanoate (CAS 123-68-2), a widely used flavoring and fragrance agent. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary
The spectroscopic data for allyl hexanoate is summarized in the tables below, providing a

clear reference for compound identification and characterization.

¹H NMR Data
Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz
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Chemical Shift (ppm) Multiplicity Assignment

5.920 ddt -CH=CH₂

5.313 d -CH=CH₂ (trans)

5.225 d -CH=CH₂ (cis)

4.577 d -O-CH₂-CH=

2.331 t -C(=O)-CH₂-

1.644 p -C(=O)-CH₂-CH₂-

1.320 m -CH₂-CH₂-CH₃

0.900 t -CH₂-CH₃

[1]

¹³C NMR Data
Solvent: Chloroform-d (CDCl₃) Frequency: 25.16 MHz

Chemical Shift (ppm) Assignment

173.41 C=O

132.53 -CH=CH₂

117.96 -CH=CH₂

64.93 -O-CH₂-

34.27 -C(=O)-CH₂-

31.42 -CH₂-CH₂-CH₃

24.74 -C(=O)-CH₂-CH₂-

22.40 CH₂-CH₃

13.91 -CH₃
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[2]

Infrared (IR) Spectroscopy Data
Technique: Liquid Film / Between Salts

Wavenumber (cm⁻¹) Interpretation

2960-2870 C-H stretch (alkane)

1740 C=O stretch (ester)

1645 C=C stretch (alkene)

1460 C-H bend (alkane)

1170 C-O stretch (ester)

990, 920 =C-H bend (out-of-plane)

[3][4][5]

Mass Spectrometry (MS) Data
Technique: Electron Ionization (EI) Ionization Energy: 70 eV
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m/z Relative Intensity (%) Proposed Fragment Ion

99 100.0 [C₅H₇O₂]⁺ / [C₆H₁₁O]⁺

43 97.7 [C₃H₇]⁺ / [C₂H₃O]⁺

41 87.6 [C₃H₅]⁺ (Allyl cation)

71 61.1 [C₄H₇O]⁺ / [C₅H₁₁]⁺

100 29.9 [M-C₄H₈]⁺·

27 23.7 [C₂H₃]⁺

55 23.6 [C₄H₇]⁺

69 23.4 [C₅H₉]⁺

113 10.6 [M-C₃H₅]⁺

57 10.3 [C₄H₉]⁺

156 Low/Absent [M]⁺· (Molecular Ion)

[1][2][6]

Experimental Protocols
The data presented above are typically acquired using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small quantity of allyl hexanoate (approximately 5-20 mg) is

dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or carbon tetrachloride

(CCl₄)[1][7], within a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS)

may be added as an internal standard for chemical shift referencing (0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer,

such as a 400 MHz instrument for proton NMR.[1]

Data Acquisition: For ¹H NMR, standard acquisition parameters are used, including a

sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-
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decoupled sequence is typically employed to simplify the spectrum to single lines for each

unique carbon atom.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are then referenced to the internal

standard.

Infrared (IR) Spectroscopy
Sample Preparation: As allyl hexanoate is a liquid at room temperature, the IR spectrum

can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or

KBr) to create a thin liquid film.[4][5]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the

spectrum.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The

sample is then placed in the beam path, and the sample spectrum is recorded. The

instrument typically scans over the mid-IR range (e.g., 4000-400 cm⁻¹).

Data Processing: The final absorbance or transmittance spectrum is generated by ratioing

the sample spectrum against the background spectrum.

Mass Spectrometry (MS)
Sample Introduction: For volatile compounds like allyl hexanoate, Gas Chromatography

(GC) is commonly coupled with MS for separation and analysis.[2][8] A dilute solution of the

sample in a volatile organic solvent is injected into the GC.

Instrumentation: A GC-MS system is used, with the GC column outlet directly interfaced to

the ion source of the mass spectrometer (e.g., a HITACHI M-80B).[2]

Ionization: Electron Ionization (EI) is the standard method, with a typical electron energy of

70 eV.[2] This high energy causes reproducible fragmentation of the molecule.

Mass Analysis: A mass analyzer (e.g., a quadrupole) separates the resulting ions based on

their mass-to-charge ratio (m/z).
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Data Acquisition and Processing: The detector records the abundance of each ion,

generating a mass spectrum that plots relative intensity versus m/z. The resulting spectrum

is then analyzed to identify the molecular ion (if present) and characteristic fragment ions.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound such as allyl hexanoate.
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General Workflow for Spectroscopic Analysis of Allyl Hexanoate

Sample Preparation

Spectroscopic Analysis

Data Acquisition & Processing

Data Interpretation

Allyl Hexanoate Sample

Dissolve in
Deuterated Solvent

Prepare Neat Liquid Film Dilute for GC Injection

NMR Spectrometer
(¹H & ¹³C)

FTIR Spectrometer GC-MS System

FID Acquisition &
Fourier Transform

Interferogram &
Ratioing vs Background

Total Ion Chromatogram &
Mass Spectrum Generation

Chemical Shifts,
Coupling, Integration

Functional Group
Identification

Molecular Ion &
Fragmentation Pattern

Comprehensive
Spectroscopic Report

Click to download full resolution via product page

Caption: Workflow of Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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